1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium
Description
Significance of Phosphatidic Acid as a Glycerophospholipid and Signaling Molecule in Biological Systems
Glycerophospholipids are the primary components of cellular membranes, forming the lipid bilayer that is essential for cellular structure and function. creative-proteomics.comnih.gov They are amphipathic molecules, possessing a hydrophilic head group and hydrophobic fatty acid tails. portlandpress.comcreative-proteomics.com This structure allows them to form a barrier that separates the cell's interior from the external environment and compartmentalizes intracellular organelles. portlandpress.com Phosphatidic acid (PA) is the simplest glycerophospholipid, consisting of a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group. wikipedia.orgnih.gov Although it constitutes a minor fraction of total cellular phospholipids (B1166683), typically around 0.25%, PA is a vital intermediate in the biosynthesis of all other glycerophospholipids and triacylglycerols. wikipedia.orgymdb.cahmdb.ca
Beyond its structural and metabolic precursor roles, phosphatidic acid has emerged as a critical lipid second messenger. portlandpress.comnih.govnih.gov The cellular levels of PA can change rapidly and transiently in response to various external stimuli and internal signals. portlandpress.comnih.gov This dynamic production is regulated by several enzymes, including phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT). wikipedia.orgportlandpress.com As a signaling molecule, PA exerts its influence by directly interacting with a diverse array of target proteins. portlandpress.comnih.govnih.gov These interactions can modulate the protein's enzymatic activity, alter its subcellular localization, or induce conformational changes. portlandpress.com The unique physicochemical properties of PA, such as its small, highly charged headgroup, allow it to influence membrane curvature and create localized negative charges on the membrane surface, which facilitates the recruitment and activation of specific proteins. wikipedia.orgnih.gov Through these mechanisms, PA is involved in a wide range of fundamental cellular processes, including vesicular trafficking, cytoskeletal organization, cell proliferation, and stress responses. nih.govnih.govmetwarebio.com
The Distinct Role of Dipalmitoylphosphatidic Acid (DPPA) within the Phosphatidic Acid Landscape
The biological function of phosphatidic acid is not generic; it is significantly influenced by the nature of its attached fatty acyl chains. Dipalmitoylphosphatidic acid (DPPA) is a specific molecular species where both acyl chains are the saturated 16-carbon palmitic acid. ymdb.ca This saturation gives DPPA distinct biophysical properties compared to its unsaturated counterparts. For instance, at neutral pH, DPPA forms condensed monolayers, in contrast to the liquid-expanded monolayers formed by unsaturated PAs. researchgate.net This is due to the straight, tightly packing nature of its saturated acyl chains.
These biophysical characteristics have significant functional implications. Research using molecular dynamics simulations has shown that DPPA has a preferential interaction with cholesterol in mixed lipid membranes, a behavior not observed with unsaturated PAs like POPA (1-palmitoyl-2-oleoyl-phosphatidic acid) and SAPA (1-stearoyl-2-arachidonoyl-phosphatidic acid). mdpi.com This suggests that DPPA can form specific microdomains with cholesterol, potentially influencing membrane mechanics and protein function in those regions. mdpi.com The presence of DPPA has been shown to have a strong effect on the tilt modulus of membranes, suggesting it influences the orientation of lipids and membrane curvature. mdpi.com
Functionally, specific roles for DPPA are beginning to be elucidated. Studies have indicated that diacylglycerol kinase ζ can generate dipalmitoyl-phosphatidic acid species during the differentiation of neuroblastoma cells. dntb.gov.ua In the context of disease, DPPA has been investigated for its role in cancer. One study demonstrated that DPPA can inhibit the growth of triple-negative breast cancer and suppress angiogenesis by inhibiting the CUX1/FGF1/HGF signaling pathway. nih.gov It has also been shown to interact with amyloidogenic proteins like human cystatin C, suggesting a potential role in protein-membrane interactions that could be relevant to disease pathology. mdpi.com These findings highlight that the specific acyl chain composition of DPPA confers unique properties that allow it to participate in specialized biological processes, distinguishing its role from the broader phosphatidic acid family.
Historical Context of DPPA Research and Current Academic Frontiers
Phosphatidic acid has been a subject of study for many decades, primarily in the context of lipid metabolism. swolverine.com However, the appreciation for its role as a signaling molecule is a more recent development. The specific functions of different PA molecular species like DPPA have only begun to be explored in detail over the last couple of decades, propelled by advancements in analytical techniques. Early research often focused on the general biophysical properties of phospholipids, using DPPA in model membrane systems like monolayers and bilayers to understand fundamental lipid behaviors. researchgate.netnih.gov For example, studies in the 1980s used techniques like differential scanning calorimetry to investigate the phase transition behavior of DPPA at different pH levels. nih.gov
Current research on DPPA is highly interdisciplinary, spanning biophysics, cell biology, and medicine. A major frontier is the detailed characterization of its interactions with specific proteins and its effect on membrane properties. Advanced techniques such as solid-state nuclear magnetic resonance (NMR) and computational molecular dynamics simulations are being employed to understand how DPPA interacts with membrane components like cholesterol and how it modulates membrane mechanics. mdpi.com These biophysical studies aim to connect the molecular properties of DPPA to its cellular functions. nih.gov
Another significant area of current research is the role of DPPA in pathology and its potential as a therapeutic agent. Studies are actively investigating its anti-tumor and anti-angiogenic effects, particularly in breast cancer. nih.govresearchgate.net Research has also pointed to DPPA's involvement in diabetic nephropathy, where it may have a therapeutic effect on renal interstitial fibrosis. nih.gov These studies are moving the field from fundamental characterization towards translational applications, aiming to understand how manipulating DPPA levels or its downstream signaling could be used to treat diseases. The ongoing identification of new DPPA-binding proteins and its specific roles in complex signaling networks remains a vibrant and evolving area of academic inquiry. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of Dipalmitoylphosphatidic Acid (DPPA)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C35H69O8P | creative-proteomics.comwikipedia.orgnih.gov |
| Average Mass | 648.903 g/mol | wikipedia.orgnih.gov |
| Monoisotopic Mass | 648.473006 g/mol | wikipedia.org |
| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, 16:0 PA | nih.govwiley.com |
| CAS Number | 7091-44-3 (L-α form) | nih.govwiley.com |
| Appearance | White solid | nih.gov |
| Headgroup | Phosphomonoester | portlandpress.comnih.gov |
| Acyl Chains | 2 x Palmitic Acid (16:0) | ymdb.ca |
| Monolayer Phase (neutral pH) | Condensed | researchgate.net |
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Dipalmitoylphosphatidic acid | DPPA |
| Phosphatidic acid | PA |
| Glycerophospholipid | GPL |
| Phospholipase D | PLD |
| Diacylglycerol kinase | DGK |
| Lysophosphatidic acid acyltransferase | LPAAT |
| 1-palmitoyl-2-oleoyl-phosphatidic acid | POPA |
| 1-stearoyl-2-arachidonoyl-phosphatidic acid | SAPA |
| Cholesterol | - |
| Human cystatin C | hCC |
| Cut-like homeobox 1 | CUX1 |
| Fibroblast growth factor 1 | FGF1 |
Structure
2D Structure
Properties
CAS No. |
71065-87-7 |
|---|---|
Molecular Formula |
C35H69NaO8P |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |
InChI Key |
HZVPBNGKCKYXAH-MGDILKBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Other CAS No. |
71065-87-7 |
Synonyms |
DPPA |
Origin of Product |
United States |
Biosynthesis and Enzymatic Regulation of Dipalmitoylphosphatidic Acid
De Novo Biosynthesis Pathways of Phosphatidic Acid in Mammalian Cells
The primary route for generating phosphatidic acid, including DPPA, is the de novo synthesis pathway, also known as the Kennedy pathway. aocs.org This process begins with glycerol-3-phosphate and involves two sequential acylation steps catalyzed by specific acyltransferases. aocs.org
Lysophosphatidic Acid Acyltransferase (LPAAT) Contributions
The second acylation step, catalyzed by LPAAT (or AGPAT), is critical for the final composition of the phosphatidic acid molecule. nih.gov There are multiple isoforms of LPAAT, and their substrate specificity for both the lysophosphatidic acid acceptor and the fatty acyl-CoA donor dictates the final PA species. encyclopedia.pubnih.gov For DPPA to be formed through this pathway, an LPAAT enzyme must efficiently acylate 1-palmitoyl-LPA with a second palmitoyl-CoA. While many LPAAT isoforms show a preference for unsaturated acyl-CoAs for the sn-2 position, the existence of distinct pools of PA suggests that specific LPAATs can utilize saturated donors under certain conditions or in specific cellular compartments. aocs.orgnih.gov For instance, studies in lung type II cells, which produce large amounts of dipalmitoylphosphatidylcholine (a downstream product of DPPA), have shown that microsomes can synthesize dipalmitoylphosphatidic acid de novo when supplied with glycerol-3-phosphate and palmitoyl-CoA, indicating the presence of the necessary LPAAT activity. annualreviews.org
Phospholipase D (PLD)-Mediated DPPA Generation and Regulation
An alternative pathway for generating phosphatidic acid is through the hydrolysis of existing phospholipids (B1166683), most notably phosphatidylcholine (PC), by the enzyme Phospholipase D (PLD). wikipedia.orgmdpi.com This reaction cleaves the phosphodiester bond of a phospholipid, yielding PA and a free head group (e.g., choline). mdpi.com If the substrate for PLD is dipalmitoylphosphatidylcholine (DPPC), the product will be dipalmitoylphosphatidic acid (DPPA).
PLD1 and PLD2 Isozyme Specificity and Activation
In mammals, the two best-characterized isoforms of PLD are PLD1 and PLD2. wikipedia.org Both enzymes catalyze the same reaction but differ in their localization, basal activity, and regulation. wikipedia.orgmdpi.com
PLD1 has low basal activity and is primarily located in intracellular compartments like the Golgi apparatus and endosomes. wikipedia.orgmdpi.com It requires activation by various signaling molecules, including small GTP-binding proteins (such as Arf and Rho) and Protein Kinase C (PKC). ahajournals.orgsigmaaldrich.com Upon stimulation, PLD1 can translocate to the plasma membrane. wikipedia.org
PLD2 is predominantly found at the plasma membrane and exhibits high constitutive activity. wikipedia.orgmdpi.com While considered constitutively active, its activity can be further modulated by factors like phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgahajournals.org
Both PLD1 and PLD2 require PIP2 as a cofactor for their activity. wikipedia.org The activation of PLD is often triggered by extracellular stimuli acting on G-protein coupled receptors or receptor tyrosine kinases. sigmaaldrich.com For example, PKC isoforms α, β, and γ can stimulate both PLD1 and PLD2 activity. mdpi.com
| Feature | PLD1 | PLD2 |
|---|---|---|
| Primary Localization | Intracellular (Golgi, endosomes) wikipedia.orgmdpi.com | Plasma membrane wikipedia.orgmdpi.com |
| Basal Activity | Low wikipedia.org | High (constitutively active) wikipedia.org |
| Key Activators | Arf, Rho, Rac, PKC ahajournals.orgsigmaaldrich.com | PIP2 ahajournals.org |
| Cofactor Requirement | Phosphatidylinositol 4,5-bisphosphate (PIP2) is required for both. wikipedia.org |
Regulation of PLD Activity by Product Segregation
The activity of PLD enzymes can be regulated by the spatial organization and local concentration of their products. Phosphatidic acid, the product of PLD, is a cone-shaped lipid that can alter membrane curvature, potentially facilitating vesicle budding and fission. wikipedia.org This alteration of the local membrane environment can influence enzyme activity. Furthermore, there is evidence for product inhibition, where the accumulation of PA can create negative feedback on PLD activity. For instance, the PLD1 PX-domain can bind phosphatidic acid, suggesting a potential mechanism where the product could regulate enzyme localization or function. nih.gov The rapid conversion of PA to other signaling lipids, such as diacylglycerol (DAG), is another crucial aspect of its regulation, ensuring that the signal is transient. pnas.org This spatial and temporal control, or "product segregation," ensures that PA signaling is localized and tightly controlled.
Diacylglycerol Kinase (DGK)-Dependent DPPA Formation
A third pathway for synthesizing phosphatidic acid involves the phosphorylation of diacylglycerol (DAG) by Diacylglycerol Kinase (DGK) enzymes. wikipedia.org This pathway is particularly important in signaling cascades where DAG is produced as a second messenger, for example, by phospholipase C. The phosphorylation of DAG by DGK not only attenuates DAG-mediated signals but also generates PA, which has its own distinct signaling roles. nih.gov
Mammals possess ten DGK isozymes, which are categorized into five types based on their structural domains. mdpi.com These isoforms exhibit different substrate specificities, and their activation is crucial for regulating a multitude of cellular processes. nih.govnih.gov If the DAG substrate is dipalmitoyl-diacylglycerol, then the action of a DGK will produce dipalmitoylphosphatidic acid. Research has indicated that specific DGK isoforms are responsible for generating particular PA molecular species. For example, DGKζ has been shown to generate dipalmitoyl-phosphatidic acid species during the differentiation of neuroblastoma cells. mdpi.comresearchgate.net Similarly, DGKα can produce PA species containing palmitic acid (16:0) in T-cells. nih.gov However, some DGK isoforms show a clear preference for DAGs containing unsaturated fatty acids, such as DGKε, which is specific for arachidonate-containing DAG. wikipedia.orgfrontiersin.org This isoform-specific substrate preference is a key mechanism for generating diverse and functionally distinct pools of PA within the cell.
DGK Isozyme Specificity and Molecular Species Production
While it was once thought that DGKs primarily phosphorylate 1-stearoyl-2-arachidonoyl-DAG resulting from phosphatidylinositol turnover, recent evidence shows that most DGK isozymes can phosphorylate a diverse range of DAG species. mdpi.commdpi.com This specificity is crucial for the production of distinct PA molecules, such as DPPA, which have unique cellular roles.
Several DGK isozymes have been identified to generate PA species with saturated fatty acids like palmitate (16:0).
Diacylglycerol Kinase ζ (DGKζ) : This isozyme has been shown to generate dipalmitoyl-phosphatidic acid (16:0/16:0-PA) species during the differentiation of neuroblastoma cells. acs.orgmdpi.com DGKζ contains a MARCKS domain and ankyrin repeats, and its localization and activity are regulated by phosphorylation, allowing it to control specific cellular events like neurite outgrowth. nih.gov
Diacylglycerol Kinase α (DGKα) : In Jurkat T cells, DGKα has been found to produce various PA species containing palmitic acid (16:0) and/or palmitoleic acid (16:1). mdpi.com Studies on membrane morphology suggest that DGKα exhibits higher substrate specificity for 16:0-containing DG molecular species under certain conditions. mdpi.com
Diacylglycerol Kinase δ (DGKδ) : This isozyme has been shown to generate PA species containing 16:0 and/or 16:1 in C2C12 myoblast cells in response to high glucose stimulation. mdpi.com
Table 1: DGK Isozymes Involved in Palmitate-Containing Phosphatidic Acid Production This interactive table summarizes research findings on DGK isozyme specificity.
| DGK Isozyme | Cell/Tissue Context | Palmitate-Containing PA Species Produced | References |
|---|---|---|---|
| DGKζ | Neuroblastoma cells | Dipalmitoyl-phosphatidic acid (16:0/16:0-PA) | acs.orgmdpi.com |
| DGKα | Jurkat T cells | 16:0- and/or 16:1-containing PA species | mdpi.com |
| DGKδ | C2C12 myoblast cells | 16:0- and/or 16:1-containing PA species | mdpi.com |
Regulation of Diacylglycerol (DG) and DPPA Balance
The enzymatic activity of DGKs is a primary mechanism for controlling the intracellular balance between DAG and PA. mdpi.comfrontiersin.org By phosphorylating a dipalmitoyl-glycerol molecule, a specific DGK isozyme simultaneously terminates DAG-mediated signals and initiates signals mediated by the newly formed DPPA. acs.org This conversion is reversible, as PA can be dephosphorylated back to DAG by phosphatidic acid phosphohydrolase (PAP) enzymes. mdpi.com The regulation of DGK activity, therefore, directly affects the equilibrium between these two crucial lipid second messengers, which can influence processes from cell growth to metabolism. mdpi.commdpi.com The isoform-specific regulation and localization of DGKs allow for the precise shaping of DAG and PA gradients within cellular membranes, ensuring that DPPA is produced at the right time and place to fulfill its specific functions. frontiersin.org
Phosphatidic Acid Phosphohydrolase (PAP) in DPPA Turnover
The turnover of dipalmitoylphosphatidic acid is primarily managed by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as lipin. nih.govrutgers.edu This enzyme catalyzes the dephosphorylation of PA, yielding diacylglycerol (DAG) and inorganic phosphate (B84403). rutgers.educreative-proteomics.com This reaction is not only a key step in the degradation of PA signaling molecules like DPPA but is also the committed step in the synthesis of triacylglycerol and other major phospholipids. nih.govrutgers.edu Therefore, PAP activity is central to regulating the levels of DPPA and its metabolic fate.
Catalytic Mechanisms and Regulatory Phosphorylation of PAP
PAP enzymes are classified as Mg²⁺-dependent phosphatases. nih.govrutgers.edu Their catalytic function resides within a haloacid dehalogenase (HAD)-like domain. nih.govbiorxiv.org The catalytic site contains conserved motifs, such as a DXDX(T/V) motif, which are essential for the dephosphorylation reaction. nih.gov Recent structural studies have provided a detailed view of the enzyme in different catalytic states, highlighting how highly conserved aspartate and arginine residues coordinate with a magnesium ion to recognize and act upon the membrane-embedded PA substrate. biorxiv.org
The activity of PAP is tightly regulated, primarily through phosphorylation. rutgers.edu In yeast, the PAP enzyme Pah1p is phosphorylated by several protein kinases, including cyclin-dependent kinases (CDKs) like Cdc28p and Pho85p, as well as protein kinase A and protein kinase C. rutgers.edunih.gov Similarly, in plants, CDKA;1 has been shown to phosphorylate and regulate PAP activity. worktribe.com This phosphorylation generally inhibits PAP function by causing it to dissociate from the membrane, where its substrate, DPPA, resides, and relocate to the cytosol. rutgers.eduworktribe.com Dephosphorylation, carried out by phosphatase complexes like Nem1p-Spo7p in yeast, reverses this inhibition, allowing PAP to associate with the membrane and dephosphorylate PA. nih.gov
Table 2: Kinases Involved in the Regulatory Phosphorylation of PAP This interactive table lists kinases known to phosphorylate and regulate PAP enzymes.
| Kinase | Organism/System | Effect on PAP | References |
|---|---|---|---|
| Cdc28p (CDK) | Yeast | Phosphorylation, cytosolic localization, inhibition | rutgers.edunih.gov |
| Pho85p (CDK) | Yeast | Phosphorylation, cytosolic localization, inhibition | rutgers.edunih.gov |
| Protein Kinase A | Yeast | Phosphorylation | rutgers.edunih.gov |
| Protein Kinase C | Yeast | Phosphorylation, decreased membrane interaction | rutgers.edu |
| CDKA;1 (CDK) | Arabidopsis thaliana | Phosphorylation, reduced activity and membrane association | worktribe.com |
Dipalmitoylphosphatidic Acid in Cellular Signaling Cascades
DPPA as a Lipid Second Messenger
Phosphatidic acid, in general, has been firmly established as a lipid second messenger, a class of signaling molecules that are rapidly generated or degraded in response to extracellular stimuli. nih.gov The cellular levels of PA are dynamically regulated by the coordinated action of enzymes such as phospholipase D (PLD), which hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol. nih.gov This rapid turnover allows for tight temporal and spatial control over signaling events. DPPA, as a specific molecular species of PA, participates in these signaling cascades, with its dipalmitoyl structure being a key determinant of its function.
Mechanisms of DPPA-Mediated Signal Transduction
The signaling function of DPPA is executed through several distinct mechanisms that leverage its unique structural and electrostatic properties. These mechanisms are fundamental to how this lipid second messenger translates upstream signals into downstream cellular responses.
One of the primary modes of action for PA, including DPPA, is the direct binding and regulation of target protein activity. nih.gov The small, highly negatively charged phosphate (B84403) headgroup of DPPA can interact with specific positively charged domains on effector proteins. This interaction can induce conformational changes that alter the protein's catalytic activity, its ability to bind to other proteins, or its subcellular localization. nih.govyoutube.com
Another critical mechanism is membrane tethering. DPPA can act as an anchor, recruiting cytosolic proteins to specific membrane locations where they can participate in signaling complexes. nih.gov By accumulating in specific membrane microdomains, DPPA can create localized platforms that facilitate the assembly and activation of signaling cascades. The saturated acyl chains of DPPA influence the local membrane environment, which can further modulate the recruitment and function of these proteins.
The table below summarizes key proteins and processes influenced by PA, with implications for DPPA's role in signal transduction.
| Target/Process | General Function | Potential Role of DPPA |
| Protein Kinases & Phosphatases | Regulation of protein phosphorylation state | Modulation of kinase/phosphatase activity through direct binding |
| G-protein Regulation | Control of G-protein coupled receptor signaling | Influencing the activity of G-proteins or their regulators |
| Vesicular Trafficking | Regulation of vesicle formation, fusion, and transport | Acting as a localized signal for the recruitment of trafficking machinery |
| Cytoskeletal Dynamics | Organization and remodeling of the actin cytoskeleton | Interacting with proteins that regulate actin polymerization and organization |
Subcellular Compartmentalization of DPPA Signaling Pools
The signaling outcomes initiated by DPPA are intrinsically linked to where within the cell it is produced. Different subcellular organelles maintain distinct lipid compositions and house specific isoforms of PA-metabolizing enzymes, leading to the generation of localized pools of DPPA that can activate specific downstream pathways. nih.govyoutube.com
Plasma Membrane: The plasma membrane is a major site of signal-induced PA production. mdpi.com Here, DPPA can be generated in response to various extracellular signals, where it can recruit and activate proteins involved in pathways like cell growth and cytoskeletal reorganization. mdpi.com
Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis, including the foundational steps of PA production. youtube.com While much of this PA is used for the synthesis of other lipids, a distinct signaling pool of PA, potentially including DPPA, can exist at the ER to regulate local processes.
Lysosome: The lysosomal membrane has emerged as a critical signaling platform, particularly for the mTOR pathway. Specific generation of PA, including saturated forms, on the lysosomal surface is essential for the recruitment and activation of key signaling complexes. nih.govnih.gov
Nucleus: Evidence suggests that PA is also present in the nucleus and can interact with nuclear proteins, potentially influencing gene transcription and other nuclear functions. mdpi.com
The distinct localization of DPPA pools allows for the specific regulation of cellular processes, preventing unwanted crosstalk between signaling pathways and ensuring that cellular responses are appropriate to the initial stimulus.
DPPA Regulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.govmdpi.com It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov Phosphatidic acid is a critical lipid second messenger that directly interacts with and regulates the activity of the mTOR pathway. nih.gov The specific acyl chain structure of the PA molecule, such as in DPPA, is a crucial factor in determining the nature of this regulation. researchgate.net
Differential Effects of DPPA on mTORC1 and mTORC2 Complexes
Research indicates that phosphatidic acid is required for the assembly and stability of both mTORC1 and mTORC2. researchgate.net However, the saturation of the PA acyl chains appears to impart differential effects on the two complexes. While PA species with at least one unsaturated fatty acid are generally considered activators of mTORC1, fully saturated species like DPPA have been shown to have inhibitory effects, particularly on mTORC2. One study suggested that dipalmitoyl-PA can promote the disassembly of the mTORC2 complex and inhibit the phosphorylation of its key downstream substrate, Akt. researchgate.net This suggests that a shift in the cellular balance from unsaturated PA to saturated PA, like DPPA, could selectively dampen mTORC2 signaling while having different effects on mTORC1.
Acyl Chain Specificity in mTOR-DPPA Interactions
The interaction between PA and mTOR is highly specific and is mediated by the FRB (FKBP12-Rapamycin Binding) domain of the mTOR protein. nih.govresearchgate.net The binding of PA to this domain is thought to stabilize the mTOR complexes and promote their kinase activity. The structure of the PA acyl chains plays a pivotal role in the selectivity of this interaction. researchgate.net Studies comparing different PA species have shown that the mTOR FRB domain exhibits distinct binding preferences. The two saturated palmitoyl (B13399708) chains of DPPA create a specific molecular shape and hydrophobicity that is recognized differently by the FRB domain compared to unsaturated PA species. This structural specificity is the molecular basis for the differential regulation of mTORC1 and mTORC2 by various PA molecules, with saturated PAs like DPPA potentially favoring an inhibitory conformation for mTORC2. nih.govresearchgate.net
The table below summarizes the differential interactions of PA species with mTOR complexes.
| PA Species | Acyl Chain Composition | Primary Effect on mTORC1 | Primary Effect on mTORC2 |
| DPPA | 16:0 / 16:0 (Saturated) | Less activating / Potentially inhibitory | Inhibitory; promotes disassembly |
| Unsaturated PA | e.g., 16:0 / 18:1 | Activating | Activating / Required for assembly |
Spatial Regulation of mTOR by DPPA at Organelle Membranes
The subcellular location of mTOR signaling is critical for its function, and DPPA plays a role in this spatial regulation. mTORC1 activation, in response to signals like amino acids and growth factors, is famously dependent on its translocation to the surface of the lysosome. nih.govnih.govnih.gov Phosphatidic acid is an essential mediator of this process. nih.govnih.gov Upon stimulation, PLD translocates to the lysosome and generates PA locally. nih.gov This lysosomal pool of PA, which can include DPPA, is required for the stable recruitment and subsequent activation of mTORC1 by the small GTPase Rheb. nih.govnih.gov Therefore, the localized synthesis of DPPA at the lysosomal membrane acts as a spatial cue to integrate incoming signals for mTORC1 activation. While mTORC2 activity has been associated with other membranes like the plasma membrane and mitochondria-associated membranes, the specific role of DPPA in regulating mTORC2 at these locations is an area of ongoing investigation. nih.govmdpi.com
Dipalmitoylphosphatidic acid (DPPA), a specific molecular species of phosphatidic acid (PA) characterized by two 16-carbon saturated acyl chains, functions as a critical lipid second messenger in a variety of cellular signaling pathways. Its generation, particularly by enzymes like diacylglycerol kinase ζ, is noted during key cellular processes such as neuronal differentiation. nih.govresearchgate.netnih.gov As a bioactive phospholipid, DPPA exerts influence over fundamental cellular behaviors by modulating complex signaling networks, including the Mitogen-Activated Protein Kinase (MAPK), G-Protein Coupled Receptor (GPCR), and Hippo pathways.
Activation of ERK Cascade by DPPA
The extracellular signal-regulated kinase (ERK) cascade, a central component of the MAPK signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. nih.gov The activation of this pathway by phosphatidic acid is a documented phenomenon. nih.govmdpi.com Research in myoblasts demonstrates that PA treatment stimulates the MEK/ERK1-2 pathway, leading to cellular proliferation. mdpi.com This process is initiated at the cell surface and involves a canonical three-tiered kinase module: a MAP kinase kinase kinase (e.g., Raf), a MAP kinase kinase (MEK), and a MAP kinase (ERK). mdpi.com
The mechanism involves the sequential phosphorylation and activation of these kinases. Activated receptors at the cell membrane trigger the activation of Ras, which in turn recruits and activates Raf at the membrane. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK1/2. nih.gov The activation of this cascade by PA is integral to its mitogenic effects. nih.govmdpi.com Interestingly, while PA generally acts as an activator, the specific context can alter the functional outcome. For instance, nanoparticles formulated with DPPA have been utilized to deliver ERK inhibitors, where the lipid itself contributes to an antiangiogenic and antitumor effect, which in that specific system, was associated with an inhibition of ERK1/2 phosphorylation. nih.gov
| Protein | Family | Function in ERK Cascade | Modulation by Phosphatidic Acid (PA) |
|---|---|---|---|
| Raf (e.g., c-Raf) | MAPKKK | Phosphorylates and activates MEK1/2. | Activated downstream of PA-mediated receptor signaling. |
| MEK1/2 | MAPKK | Phosphorylates and activates ERK1/2. | Activated by Raf as a consequence of PA signaling. mdpi.com |
| ERK1/2 | MAPK | Phosphorylates numerous cytoplasmic and nuclear substrates to regulate proliferation and differentiation. | Phosphorylated and activated in response to PA stimulation. nih.govmdpi.com |
DPPA-Induced Tyrosine Phosphorylation of MAPK Family Proteins
A hallmark of MAPK activation is the dual phosphorylation of threonine and tyrosine residues within a conserved tripeptide motif in the activation loop of the kinase. researchgate.net For ERK1/2, this occurs on the Threonine-Glutamate-Tyrosine (TEY) motif. This dual phosphorylation, catalyzed by the upstream kinase MEK, dramatically increases the kinase's catalytic activity. researchgate.net
Studies on myoblasts have shown that treatment with PA leads to a rapid and time-dependent phosphorylation of ERK1/2 at residues Thr-202 and Tyr-204. mdpi.com This specific phosphorylation event confirms the activation of the ERK1/2 pathway by PA. The induction of this tyrosine phosphorylation is a critical step that enables ERK to act on its downstream targets, thereby propagating the signal that ultimately influences gene expression and cellular responses like proliferation. nih.govmdpi.comresearchgate.net
DPPA Interactions with G-Protein Coupled Receptors (GPCRs) and Downstream Signaling
G-Protein Coupled Receptors are the largest family of cell surface receptors and are integral to cellular responses to a vast array of external stimuli. nih.gov Phosphatidic acid has been identified as a key regulator of signal output from GPCRs. This regulation can occur through various mechanisms, including direct interaction with the receptors themselves.
Role of DPPA in LPA1 Receptor Activation
The lysophosphatidic acid receptor 1 (LPA1) is a GPCR that plays significant roles in cell proliferation, migration, and survival. nih.gov While its primary ligand is lysophosphatidic acid (LPA), compelling evidence shows that phosphatidic acid can also directly interact with and activate LPA receptors. nih.gov
Crucially, research has demonstrated that PA stimulates myoblast proliferation through direct engagement with LPA1 and LPA2 receptors. nih.govmdpi.com This activation occurs in the absence of conversion of PA to LPA, indicating that PA itself is acting as a functional agonist at these receptors. nih.gov Upon binding, DPPA would induce a conformational change in the LPA1 receptor, leading to the activation of its coupled heterotrimeric G proteins, primarily from the Gαi, Gαq, and Gα12/13 families. nih.gov This initiates downstream signaling cascades, including the PI3K/Akt pathway and the aforementioned MEK/ERK pathway, which are responsible for the observed mitogenic effects. nih.govmdpi.com
| Protein | Type | Function | Effect of DPPA Interaction |
|---|---|---|---|
| LPA1 Receptor | GPCR | Binds extracellular ligands and activates intracellular G proteins. | Directly binds and activates the receptor, acting as an agonist. nih.govmdpi.com |
| Gαi/Gαq/Gα12/13 | G-Protein Subunits | Transmit signals from an activated GPCR to downstream effectors (e.g., adenylyl cyclase, phospholipase C, RhoGEF). | Activated upon DPPA-induced LPA1 activation. nih.gov |
| PI3K/Akt & MEK/ERK | Signaling Cascades | Mediate downstream effects of receptor activation, such as cell proliferation and survival. | Activated downstream of DPPA-LPA1 interaction. nih.govmdpi.com |
DPPA in the Regulation of the Hippo Signaling Pathway
The Hippo signaling pathway is a highly conserved signaling cascade that acts as a critical regulator of organ size and a barrier against tumorigenesis by inhibiting cell proliferation and promoting apoptosis. nih.gov The core of the pathway is a kinase cascade involving MST1/2 and LATS1/2. nih.gov Recent findings have identified phosphatidic acid as a key lipid messenger that directly regulates core components of this pathway. nih.govnih.gov
Direct Binding of DPPA to Neurofibromin 2 (NF2) and Large Tumor Suppressor Homologs (LATS1/2)
Research has revealed that phosphatidic acid can physically interact with key tumor-suppressive components of the Hippo pathway, namely Neurofibromin 2 (NF2, also known as Merlin) and the LATS1/2 kinases. nih.govnih.gov This interaction is inhibitory to the pathway's function.
Specifically, the binding of PA to NF2, a tumor suppressor that links cell-surface receptors to the Hippo kinase cascade, hinders the recruitment and translocation of LATS kinases to the cell membrane, which is a necessary step for their activation. nih.govnih.gov Concurrently, PA binds directly to the kinase domain of LATS1/2. nih.gov This binding disrupts the necessary association between LATS and its co-activator, MOB1. nih.govnih.gov The dual effect of PA binding—inhibiting NF2-mediated LATS activation and disrupting the LATS-MOB1 complex—leads to a potent inhibition of LATS kinase activity. nih.gov When LATS is inhibited, its downstream targets, the transcriptional co-activators Yes-associated protein (YAP) and TAZ, are not phosphorylated, allowing them to translocate to the nucleus and promote the expression of genes that drive cell proliferation and inhibit apoptosis. nih.govbiorxiv.org Therefore, through direct binding to NF2 and LATS1/2, DPPA functions as a negative regulator of the Hippo pathway's tumor-suppressive signaling.
| Protein | Role in Hippo Pathway | Effect of Direct Phosphatidic Acid Binding |
|---|---|---|
| Neurofibromin 2 (NF2/Merlin) | Upstream regulator; facilitates LATS activation at the plasma membrane. | Binding inhibits LATS recruitment to the membrane, preventing its activation. nih.govnih.gov |
| LATS1/2 | Core kinase; phosphorylates and inactivates YAP/TAZ. | Binding disrupts the activating LATS-MOB1 complex, inhibiting kinase activity. nih.govnih.gov |
| YAP/TAZ | Transcriptional co-activators; downstream effectors. | Activity is increased (de-repressed) due to the inhibition of the upstream LATS kinases. nih.gov |
Impact on YAP/TAZ Activity and Mechanotransduction
Dipalmitoyl phosphatidic acid (DPPA), a species of phosphatidic acid (PA), plays a significant role in cellular signaling, particularly in the regulation of the Hippo pathway and its downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). These proteins are critical mediators of mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.
Research has demonstrated that phosphatidic acid can positively regulate YAP activity. nih.govnih.govucsf.edu Under conditions that typically activate the Hippo pathway, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ, the introduction of PA can counteract these effects. nih.gov Mechanistically, PA has been shown to directly interact with core components of the Hippo pathway. It can disrupt the formation of the LATS-MOB1 complex and interfere with the membrane translocation and activation of LATS mediated by NF2. nih.gov This inhibition of the LATS kinases, which are responsible for phosphorylating YAP and TAZ, leads to their activation. nih.govnih.govucsf.edu
The activation of YAP/TAZ by phosphatidic acid is characterized by a reduction in their phosphorylation and a subsequent increase in their translocation to the nucleus. nih.gov Once in the nucleus, YAP and TAZ associate with TEAD transcription factors to modulate the expression of genes involved in cell proliferation and survival. nih.govbjmu.edu.cn Studies have shown that treatment of cells with PA leads to a significant decrease in YAP phosphorylation at serine 127, a key regulatory site, and a marked increase in the percentage of cells with nuclear-localized YAP. nih.gov
The influence of phosphatidic acid on YAP/TAZ is also intertwined with mechanotransduction signaling cascades. One proposed pathway involves a sequence of events initiated by focal adhesions (FAs) that leads from phospholipase C gamma 1 (PLCγ1) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) to the generation of PA. pnas.org This PA-mediated signaling is suggested to work in parallel with the RhoA GTPase pathway, which regulates cytoskeletal tension, to control YAP/TAZ activity in response to mechanical cues such as extracellular matrix (ECM) stiffness. pnas.orgresearchgate.net
It is important to note that the specific effects of phosphatidic acid on cellular signaling can be dependent on the nature of its acyl chains. Research comparing different PA species has indicated that unsaturated forms of PA may be more potent activators of YAP nuclear translocation than saturated forms like dipalmitoyl phosphatidic acid. acs.org
Table 1: Effect of Phosphatidic Acid on YAP Phosphorylation and Localization
| Treatment | YAP Phosphorylation (S127) | Nuclear YAP Localization (% of cells) |
| Serum Starved (Control) | High | Low |
| Phosphatidic Acid | Reduced | Increased |
| Other Lipids (PC, PE, PS) | No significant change | No significant change |
| This table summarizes qualitative findings from research on the effects of phosphatidic acid on YAP activity. nih.gov |
Membrane Biophysics and Dynamics Mediated by Dipalmitoylphosphatidic Acid
DPPA Influence on Membrane Structure and Curvature
Dipalmitoylphosphatidic acid (DPPA), a simple yet crucial phospholipid, plays a significant role in modulating the biophysical properties of cellular membranes. Its influence extends to the fundamental aspects of membrane architecture, including structure and curvature, which are pivotal for a myriad of cellular processes.
Inverse Conical Shape of DPPA and Negative Membrane Curvature Induction
The molecular geometry of a lipid is a key determinant of its packing within a bilayer and, consequently, the curvature of the membrane. Phosphatidic acid (PA), including DPPA, is characterized by an inverse conical shape, where the cross-sectional area of the headgroup is smaller than that of the acyl chains. nih.govresearchgate.netmdpi.com This molecular shape is a critical factor in the induction of negative membrane curvature, a phenomenon where the membrane bends away from the cytoplasm. nih.govresearchgate.netnus.edu.sg Lipids with an inverted conical shape, like DPPA, are predicted to fit favorably into negatively curved membrane regions. nih.govresearchgate.net The presence of such lipids can facilitate membrane bending and is a potential mechanism for lipid sorting within the membrane. nih.gov
The generation of local negative curvature by DPPA is implicated in various cellular functions that require membrane deformation. nih.gov The small, charged headgroup of phosphatidic acid, combined with its two bulky acyl chains, drives this propensity for negative curvature. nih.govmdpi.com This intrinsic property of DPPA is fundamental to its role in more complex membrane dynamics.
Role of DPPA in Membrane Remodeling and Vesicular Trafficking
The ability of DPPA to induce negative curvature is intrinsically linked to its involvement in membrane remodeling and vesicular trafficking. Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid, is involved in processes like vesicle trafficking. nih.gov The localized production of PA, and by extension DPPA, can alter the local membrane environment to facilitate the budding and fission of vesicles, which are essential steps in endocytosis and exocytosis. mdpi.com
While the broader category of phosphatidic acid is known to be involved in these processes, the specific role of DPPA is an area of active investigation. The physical presence of cone-shaped lipids like PA can lead to the formation of membrane defects, which can also modulate protein recruitment and function at the membrane. mdpi.com Furthermore, studies have shown that phosphatidic acid enhances dynamin-based membrane remodeling, a key component of receptor-mediated endocytosis. nih.gov This suggests that the localized accumulation of DPPA could be a critical trigger for the dynamic changes in membrane shape required for the transport of materials into and out of the cell.
Phase Behavior and Packing Properties of DPPA in Lipid Bilayers and Monolayers
The collective behavior of DPPA molecules within a lipid assembly dictates the physical state and properties of the membrane. This includes its phase behavior, packing density, and the arrangement of its acyl chains, all of which are influenced by the surrounding lipid environment.
Impact of DPPA on Bilayer Thickness and Lateral Diffusion
The incorporation of DPPA into a lipid bilayer has a notable impact on its structural parameters. In mixed bilayers, the presence of DPPA generally leads to an increase in membrane thickness. mdpi.com This is partly because DPPA is often in a gel phase at physiological temperatures, and gel-phase membranes are inherently thicker. mdpi.com
The effect of DPPA on the lateral diffusion of lipids within the bilayer is more complex. While the addition of phosphatidic acids, in general, can increase the lateral diffusion coefficient, the effect of DPPA can differ from that of its unsaturated counterparts. mdpi.com In some mixed systems, such as with POPC and cholesterol, the addition of DPPA leads to an increase in the lateral diffusion coefficient. mdpi.com However, the gel state of DPPA can also lead to reduced lipid mobility due to more ordered packing. mdpi.com The lateral diffusion of lipids is a critical parameter for membrane fluidity and the mobility of embedded proteins.
Interdigitation Properties of DPPA-Containing Membranes
Interdigitation is a phenomenon where the acyl chains of lipids from opposing leaflets of the bilayer interpenetrate. This can significantly alter the thickness and order of the membrane. In asymmetric membranes, where the lipid composition of the two leaflets differs, interdigitation can be induced. For instance, fully saturated mixed-chain phosphatidylcholines can interdigitate into a DPPA-containing leaflet, leading to disorder in one or both leaflets. d-nb.info
Conversely, in some systems, the presence of certain peptides can induce a quasi-interdigitated phase in DPPG (a related acidic phospholipid), and DPPC can be incorporated into this interdigitated structure. nih.gov While direct evidence for DPPA-induced interdigitation is specific to the system, it is a known property of lipid bilayers that can be influenced by the presence of lipids like DPPA, especially in response to interactions with other molecules or changes in the environment. d-nb.infoaip.org Interdigitation is thought to increase the shear viscosity between membrane leaflets, which could in turn reduce lateral diffusion. d-nb.info
Modulation of Membrane Properties by Environmental Factors
The behavior of DPPA in membranes is highly sensitive to its chemical environment, particularly pH and the presence of ions. These factors can dramatically alter the charge state of the DPPA headgroup, leading to significant changes in membrane properties.
The protonation state of the phosphate (B84403) headgroup of DPPA is a primary determinant of its behavior in monolayers and bilayers. nih.govvictoria.ac.nz At a pH below 10, DPPA monolayers on water are predominantly populated by neutral species and exhibit the highest packing density. nih.govvictoria.ac.nzresearchgate.net As the pH increases, deprotonation of the headgroup leads to an expansion of the monolayer. victoria.ac.nz The pKa of the DPPA monolayer is higher than in solution and is influenced by the packing density of the lipids. victoria.ac.nznih.gov The charge at the interface also weakly influences the ordering of the lipid chains in the fluid phase. nih.gov
Cations in the aqueous subphase have a profound effect on DPPA-containing membranes. They can expand and stabilize DPPA monolayers, with the magnitude of the effect varying for different ions. nih.govvictoria.ac.nzresearchgate.net For instance, at pH 5.6, the stabilizing effect increases in the order: Na⁺ > K⁺ ≈ Mg²⁺ > Ca²⁺. nih.govvictoria.ac.nzresearchgate.net The binding affinity of cations to the DPPA headgroup, which influences its deprotonation, follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺. nih.govvictoria.ac.nz This interaction can lead to lipid compaction by screening electrostatic repulsion between the negatively charged headgroups, thereby increasing the cohesion of the membrane. mdpi.com Divalent cations like Ca²⁺ can induce a fluid-to-ordered phase transition at a constant temperature by neutralizing the surface charge. researchgate.netnih.govkoreascience.kr In contrast, monovalent cations can lower the phase transition temperature, effectively fluidizing the bilayer. researchgate.net The interaction of ions like Na⁺ can also lead to an increase in membrane thickness. mdpi.com
Data Tables
Table 1: Influence of Phosphatidic Acid Species on Membrane Properties in a POPC Bilayer
| Parameter | Effect of POPA | Effect of SAPA | Effect of DPPA |
| Membrane Thickness | Significantly Increased | Significantly Increased | Significantly Increased |
| Tilt Coefficient | Increased | Increased | Increased |
| Lateral Diffusion Coefficient | Increased | Increased | Increased |
| Interdigitation | Increased | Increased | Decreased |
| Area Compressibility (KA) | Increased | Greatly Decreased | Increased |
| Data derived from molecular dynamics simulations. mdpi.com |
Table 2: Effect of Cations on DPPA Monolayer Properties at pH 5.6
| Cation | Effect on Monolayer | Binding Affinity to Headgroup |
| Na⁺ | Expansion and Stabilization | > K⁺ |
| K⁺ | Expansion and Stabilization | < Na⁺, Mg²⁺, Ca²⁺ |
| Mg²⁺ | Expansion and Stabilization | > Na⁺, K⁺ |
| Ca²⁺ | Expansion and Stabilization | > Mg²⁺, Na⁺, K⁺ |
| Based on compression isotherm studies. nih.govvictoria.ac.nzresearchgate.net |
pH-Dependent Ionization States of DPPA and Their Biophysical Consequences
The ionization state of the phosphomonoester headgroup of dipalmitoylphosphatidic acid (DPPA) is highly dependent on the surrounding pH, a characteristic that allows it to function as a pH biosensor within cellular membranes. nih.gov The pKa of this headgroup, which is the pH at which half of the molecules are ionized, falls within the physiological range. nih.gov This means that small fluctuations in intracellular pH can significantly alter the charge of DPPA molecules, leading to profound changes in membrane structure and function.
At a pH below its first pKa value (pKa1 ≈ 3-4), the phosphate group of DPPA is fully protonated and thus electrically neutral. conicet.gov.ar As the pH increases, the first proton dissociates, leaving the molecule with a net charge of -1. A further increase in pH will lead to the dissociation of the second proton (pKa2 ≈ 8-11.5), resulting in a dianionic headgroup with a net charge of -2. conicet.gov.arresearchgate.net The precise pKa values can be influenced by factors such as the packing density of the lipid monolayer and the ionic strength of the aqueous subphase. researchgate.net For instance, in a condensed DPPA monolayer, the surface-pKa2 has been reported to be as high as 11.5, which is significantly higher than previously thought. researchgate.netohiolink.edu The presence of sodium cations can lower this value to 10.5. researchgate.netohiolink.edu
The pH-induced changes in the ionization state of DPPA have significant biophysical consequences. For example, at pH values below 10, DPPA monolayers are predominantly populated by neutral species and exhibit the highest packing density. ohiolink.eduresearchgate.net As the pH increases and the headgroup becomes more negatively charged, the electrostatic repulsion between adjacent DPPA molecules leads to an expansion of the monolayer. researchgate.net This change in molecular packing can affect the fluidity and permeability of the membrane. Furthermore, the surface potential of a DPPA monolayer is also modulated by pH, which can influence the interaction of the membrane with proteins and other charged molecules. nih.gov
| pH Condition | Predominant DPPA Ionization State | Biophysical Consequences |
| < pKa1 (~3-4) | Neutral (fully protonated) | Highest packing density, more rigid monolayer structure nih.gov |
| pKa1 < pH < pKa2 | Mono-anionic (-1) | Increased molecular area due to electrostatic repulsion frontiersin.org |
| > pKa2 (~8-11.5) | Di-anionic (-2) | Further expansion of the monolayer, increased surface potential researchgate.netnih.gov |
This table provides a simplified overview of the pH-dependent ionization states of DPPA and their general biophysical consequences. The exact pKa values and the magnitude of the effects can vary depending on the specific experimental conditions.
Influence of Divalent Cations (e.g., Ca2+, Zn2+) on DPPA Membrane Organization
Divalent cations, such as calcium (Ca²⁺) and zinc (Zn²⁺), play a crucial role in modulating the organization and behavior of DPPA-containing membranes. These ions can interact with the negatively charged phosphate headgroup of DPPA, leading to significant changes in membrane structure and function, including membrane fusion and the formation of lipid domains.
The interaction of divalent cations with DPPA is dependent on both the specific cation and the pH of the surrounding environment. researchgate.net At a pH of 5.6, where DPPA is predominantly in a mono-anionic state, cations have been found to expand and stabilize the monolayer in the following order of increasing magnitude: Na⁺ > K⁺ ~ Mg²⁺ > Ca²⁺. ohiolink.eduresearchgate.net However, the binding affinity of these cations to the DPPA headgroup, which influences the deprotonation of the lipid, follows a different trend: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺. ohiolink.eduresearchgate.net This stronger binding of Ca²⁺ can induce the formation of three-dimensional lipid structures on the surface of the monolayer. researchgate.net
In the context of membrane fusion, both Ca²⁺ and Mg²⁺ have been shown to induce the fusion of phosphatidic acid vesicles, with the threshold concentration for fusion being the same for both cations. nih.gov The fusion process is correlated with an increase in the surface tension of the membrane. nih.gov Furthermore, Zn²⁺ and Ca²⁺ can act synergistically to promote membrane fusion. nih.gov Micromolar concentrations of Zn²⁺ can make phospholipid membranes more susceptible to Ca²⁺-triggered fusion. nih.gov
The presence of divalent cations can also lead to the formation of distinct lipid domains within the membrane. For example, at pH 5, Zn²⁺ can induce a phase transition in phosphatidic acid monolayers from an expanded to a condensed state, indicating the formation of more ordered domains. frontiersin.org Both Zn²⁺ and Ca²⁺ have been found to interact with the glycerol (B35011) groups of lipid molecules. researchgate.netrsc.org
| Cation | Effect on DPPA Monolayer at pH 5.6 | Binding Affinity to DPPA Headgroup | Observed Effects on Membrane Organization |
| Ca²⁺ | Least expansion and stabilization | Highest | Induces 3D lipid structures, promotes membrane fusion researchgate.netnih.gov |
| Mg²⁺ | Moderate expansion and stabilization | High | Promotes membrane fusion nih.gov |
| Zn²⁺ | Not explicitly ranked in the same study | High | Induces condensed phase domains, acts synergistically with Ca²⁺ in fusion frontiersin.orgnih.gov |
| Na⁺ | Greatest expansion and stabilization | Moderate | Can reduce the surface-pKa2 of DPPA researchgate.net |
| K⁺ | Moderate expansion and stabilization | Lowest | Does not induce 3D lipid structures researchgate.net |
This table summarizes the influence of various cations on DPPA membranes based on available research. The specific effects can be concentration- and pH-dependent.
Effects of Other Lipid Species (e.g., Phosphatidylethanolamine (B1630911), Cholesterol) on DPPA-Membrane Interactions
The biophysical properties of DPPA-containing membranes are also significantly influenced by the presence of other lipid species, such as phosphatidylethanolamine (PE) and cholesterol. These molecules can modulate the packing, fluidity, and phase behavior of the membrane through their interactions with DPPA.
The interaction between DPPA and dipalmitoylphosphatidylethanolamine (DPPE) has been studied in the context of protein interactions with mixed lipid systems. researchgate.net The net charge of the lipid headgroup plays a role in the initial adsorption behavior of proteins. researchgate.net In ternary mixtures of dipalmitoylphosphatidic acid, dipalmitoylphosphatidylcholine, and phosphatidylethanolamine, the presence of calcium ions can induce lateral phase separation. researchgate.net
Cholesterol is a key component of many biological membranes and has a profound effect on their structure and function. The presence of cholesterol in a membrane can influence the interactions of DPPA. Research has shown that DPPA exhibits a preference for interacting with cholesterol over other phospholipids (B1166683) like phosphatidylcholine. nih.gov This interaction can affect various membrane parameters, including membrane thickness and the area per lipid molecule. nih.gov The incorporation of cholesterol into a DPPA-containing membrane can also impact the phase transition temperature of the lipid bilayer. researchgate.net
The effect of cholesterol on membrane properties can also be dependent on the saturation of the lipid chains. aps.org For instance, cholesterol has a stiffening effect on membranes composed of lipids with saturated chains. aps.org The presence of cholesterol can also influence the penetration of drugs and other molecules into the cell membrane, a process in which DPPA plays a regulatory role. researchgate.net
| Lipid Species | Effect on DPPA-Membrane Interactions |
| Phosphatidylethanolamine (PE) | Can influence protein adsorption to the membrane in mixed lipid systems. researchgate.net In the presence of Ca²⁺, can lead to lateral phase separation in ternary mixtures. researchgate.net |
| Cholesterol | DPPA shows a preferential interaction with cholesterol. nih.gov This interaction affects membrane thickness and area per lipid. nih.gov Modulates the phase transition temperature of DPPA-containing membranes. researchgate.net |
This table highlights the key effects of phosphatidylethanolamine and cholesterol on the interactions within DPPA-containing membranes.
Dipalmitoylphosphatidic Acid in Protein Lipid Interactions
Molecular Mechanisms of DPPA-Protein Binding
The interaction between DPPA and proteins is a complex process governed by a combination of electrostatic forces, hydrogen bonding, and the unique physicochemical properties of the lipid itself. These interactions are fundamental to the recruitment and regulation of proteins at the membrane interface.
Electrostatic and Hydrogen Bond Switch Models in Protein Recognition
A key model explaining the specific recognition of phosphatidic acid (PA), including DPPA, by proteins is the "electrostatic/hydrogen bond switch" model. osu.eduresearchgate.netnih.govresearchgate.net This model posits that the charge of the PA headgroup can be modulated by its interaction with positively charged amino acid residues, such as lysine (B10760008) and arginine, commonly found in protein binding domains. researchgate.net
Initially, the phosphate (B84403) headgroup of PA can exist in a mono-anionic state. researchgate.net Upon interaction with a protein, hydrogen bonds can form between the phosphate group and the side chains of lysine or arginine residues. researchgate.net This hydrogen bonding facilitates the deprotonation of the phosphate headgroup, increasing its negative charge to -2. researchgate.netmdpi.com This "switch" to a more negative charge state significantly strengthens the electrostatic attraction between the lipid and the protein, effectively "docking" the protein to the membrane. researchgate.netmdpi.com This mechanism provides a basis for the preferential binding of proteins to PA over other anionic phospholipids (B1166683). mdpi.com
The formation of hydrogen bonds is a critical component of this model. byjus.com These are special types of attractive intermolecular forces that occur between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. byjus.com In the context of DPPA-protein interactions, the phosphate oxygen acts as the hydrogen bond acceptor, while the amino groups of lysine and arginine act as donors. researchgate.net
Specificity of Protein Binding to DPPA over Other Anionic Phospholipids
The specificity of protein binding to DPPA over other anionic phospholipids, such as phosphatidylserine (B164497) (PS), is a crucial aspect of its signaling function. Several factors contribute to this specificity. The electrostatic/hydrogen bond switch mechanism is a primary driver, as it creates a highly localized and strong negative charge on the PA headgroup that is not as readily formed with other anionic lipids. researchgate.netresearchgate.net
Furthermore, the unique packing properties of PA within the membrane can create local environments that are favorable for protein binding. researchgate.net The small headgroup of PA can induce negative membrane curvature, which can also influence the binding of certain proteins. nih.govresearchgate.net
Studies have shown that while some proteins can bind to other anionic lipids, the affinity and functional consequences are often different. For instance, while both DPPA and dipalmitoyl phosphatidylserine (DPPS) can increase the uptake of the complement protein C5b-7, the underlying mechanisms and efficiencies may differ. nih.gov The ability of proteins to discriminate between different anionic phospholipids is essential for the precise regulation of cellular signaling pathways.
Identification and Characterization of DPPA-Binding Proteins (PABPs)
A growing number of proteins have been identified that specifically bind to phosphatidic acid, and these are collectively known as PA-binding proteins (PABPs). nih.govresearchgate.net These proteins are diverse in their structure and function, and understanding their interaction with DPPA is key to elucidating the cellular roles of this lipid.
Structural Basis for DPPA Recognition by Effector Proteins
While there is no single, universally conserved PA-binding domain analogous to the C1 domain for diacylglycerol, several structural motifs and principles governing DPPA recognition have been identified. nih.govresearchgate.net Many PABPs contain clusters of basic amino acids, particularly lysine and arginine, which are critical for the initial electrostatic interactions with the negatively charged phosphate headgroup of DPPA. researchgate.net
The structure of the protein plays a significant role in how it interacts with the membrane. For example, the periplasmic substrate-binding protein DppA from Helicobacter pylori has a two-lobed structure with a deep cavity where it binds peptide ligands. researchgate.net While this DppA is involved in peptide transport, the principles of protein-ligand interaction, involving specific residues and conformational changes, are relevant to understanding how other proteins might recognize and bind to lipids like DPPA. researchgate.net
Computational modeling and structural studies have provided insights into the specific amino acid residues and their spatial arrangement that confer specificity for PA. researchgate.netmdpi.comacs.org These studies highlight the importance of both electrostatic and hydrophobic interactions in stabilizing the protein-lipid complex.
Functional Consequences of DPPA-PABP Interactions on Protein Localization and Activity
The binding of PABPs to DPPA can have profound effects on their cellular localization and enzymatic activity. By recruiting proteins to specific membrane compartments, DPPA can regulate their participation in various signaling pathways.
For example, the interaction of the mammalian target of rapamycin (B549165) (mTOR) with PA is crucial for its activation and signaling functions. mdpi.comresearchgate.net Studies have shown that the FRB domain of mTOR specifically binds to PA, and this interaction is influenced by the acyl chain composition of the lipid. researchgate.net This suggests that different species of PA, including DPPA, can fine-tune the activity of mTOR.
Furthermore, the binding of DPPA can induce conformational changes in proteins, leading to their activation or inhibition. The interaction of DPPA with specific effector proteins can trigger downstream signaling cascades involved in processes such as cell proliferation, vesicular trafficking, and stress responses. mdpi.comnih.gov
DPPA Regulation of Cytoskeletal Dynamics
Phosphatidic acid, generated through the action of phospholipase D (PLD), is an important regulator of the cytoskeleton. nih.gov This regulation is mediated through the interaction of PA with specific cytoskeletal proteins and their regulators.
Recent research has identified the cytoskeleton as a major target of PLD-PA signaling. nih.gov PA has been shown to directly bind to and modulate the activity of proteins that control the organization and dynamics of both actin filaments and microtubules. nih.gov For instance, capping protein and MAP65-1 have been identified as PABPs that regulate the cytoskeleton. nih.gov
The interaction between PA and these proteins can influence processes such as actin polymerization and microtubule stability. nih.govfrontiersin.org This regulation is crucial for a variety of cellular functions, including cell migration, morphogenesis, and cytokinesis. The PLD-PA signaling module acts as a central hub that integrates signals from various stimuli to control membrane-associated cytoskeletal dynamics. bibliotekanauki.plnih.govpublish.csiro.au
Interactions with Actin and Microtubule Cytoskeletons
Dipalmitoylphosphatidic acid (DPPA), a species of phosphatidic acid (PA), plays a significant role in the dynamic regulation of the cellular cytoskeleton. The cytoskeleton, composed of intricate networks of actin filaments and microtubules, is fundamental to maintaining cell shape, facilitating movement, and ensuring proper intracellular transport. PA, including DPPA, acts as a crucial lipid second messenger, directly and indirectly modulating the organization and function of these cytoskeletal components.
The interaction of PA with the actin cytoskeleton is multifaceted, influencing the polymerization and organization of actin filaments. This regulation is often mediated through direct binding to various actin-binding proteins (ABPs). For instance, PA has been shown to interact with phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIPKI), an enzyme that produces phosphatidylinositol 4,5-bisphosphate (PIP2), another critical signaling lipid. This interaction is essential for the membrane localization and activation of PIPKI, which in turn influences actin dynamics. nih.gov Furthermore, PA can directly bind to capping protein, an ABP that blocks the addition of actin monomers to the fast-growing "barbed" end of actin filaments. This interaction inhibits the capping protein's activity, thereby promoting actin polymerization.
The dynamic interplay between PA and the actin cytoskeleton is also evident in the context of phospholipase D (PLD), the enzyme responsible for producing PA from structural phospholipids like phosphatidylcholine. researchgate.net Studies have shown that PLD activity is implicated in the regulation of the actin cytoskeleton. nih.gov In some cases, PLD itself can directly interact with actin, suggesting a feedback loop where the enzyme that produces the signaling lipid is also a direct effector of the cytoskeletal structures it helps regulate. researchgate.net
With regard to the microtubule cytoskeleton , research has identified direct interactions between PA and microtubule-associated proteins (MAPs). A notable example is the interaction with MAP65-1, a protein that bundles microtubules. researchgate.net Studies in Arabidopsis have demonstrated that PA produced in response to salt stress binds to MAP65-1, enhancing its ability to polymerize and bundle microtubules. researchgate.net This interaction is vital for stabilizing the microtubule network and contributing to the cell's ability to tolerate environmental stress. researchgate.net This lipid-protein interaction highlights a direct mechanism by which dipalmitoylphosphatidic acid and other PAs can influence the structural integrity and organization of the microtubule network. The coordination between the actin and microtubule cytoskeletons is critical for many cellular processes, and proteins like PLD have been suggested to act as nodes that can interact with both systems. nih.govnih.gov
The table below summarizes key proteins that interact with phosphatidic acid to modulate the cytoskeleton, based on research findings.
| Interacting Protein | Cytoskeletal Component | Effect of Interaction |
| Phosphatidylinositol-4-phosphate 5-kinase (PIPKI) | Actin | Promotes actin cytoskeletal reorganization. nih.gov |
| Capping Protein | Actin | Inhibits capping activity, leading to increased actin polymerization. physiology.org |
| Phospholipase D (PLD) | Actin | Regulates actin polymerization; some isoforms bind directly to actin. researchgate.netnih.gov |
| Microtubule-Associated Protein 65-1 (MAP65-1) | Microtubules | Enhances microtubule polymerization and bundling. researchgate.net |
DPPA's Role in Cytoskeletal Organization and Cell Proliferation
The regulation of cytoskeletal dynamics by dipalmitoylphosphatidic acid is intrinsically linked to its role in fundamental cellular processes, most notably cytoskeletal organization and cell proliferation. nih.gov The cytoskeleton is not a static structure; its constant remodeling is essential for a cell to progress through the cell cycle and divide. ki.se
The organization of the cytoskeleton is a prerequisite for cell proliferation. During the cell cycle, both actin filaments and microtubules undergo dramatic rearrangements to form the mitotic spindle and the contractile ring, which are necessary for chromosome segregation and cytokinesis, respectively. e-century.usnih.gov By influencing the stability and organization of these structures, DPPA can exert significant control over cell cycle progression.
Research has specifically implicated DPPA in the regulation of cell proliferation by demonstrating its ability to induce cell cycle arrest. In studies on triple-negative breast cancer (TNBC) cells, DPPA was found to inhibit cell proliferation by arresting the cell cycle in the G2/M phase. nih.govresearchgate.netnih.gov The G2/M transition is a critical checkpoint where the cell prepares for mitosis, a process heavily dependent on the correct formation of the microtubule-based mitotic spindle. nih.gov The accumulation of cells in the G2 phase upon treatment with DPPA suggests an interference with the processes leading up to or during the initial stages of mitosis. nih.govnih.gov This effect is linked to the inhibition of Cyclin B1 (CCNB1), a key regulatory protein for the G2/M transition. nih.govresearchgate.net
The role of PA in cell proliferation extends to its involvement in major signaling pathways. PA is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. researchgate.netphysiology.org It has been shown that mTORC2, a component of the mTOR pathway that regulates the actin cytoskeleton, binds more strongly to saturated forms of PA, such as DPPA. researchgate.net This suggests that specific molecular species of PA can have distinct effects on signaling pathways that control both the cytoskeleton and cell proliferation.
Furthermore, the influence of PA on the cytoskeleton can directly impact cell proliferation through mechanical signaling. The cytoskeleton provides a structural framework that allows cells to sense and respond to the physical properties of their environment. nih.gov This mechanotransduction is crucial for regulating cell proliferation, and alterations in cytoskeletal organization can lead to changes in cell growth. plos.org
The findings on DPPA's effects on the cell cycle are summarized in the table below.
| Cell Line | Effect of DPPA | Mechanism |
| MDA-MB-231 (TNBC) | Inhibition of cell proliferation. researchgate.netnih.gov | Arrests the cell cycle at the G2/M transition by inhibiting CCNB1. nih.govresearchgate.net |
| 4T1 (TNBC) | Inhibition of in vivo tumor growth. researchgate.net | Suppressed cell proliferation and tumor angiogenesis in a mouse model. researchgate.net |
Role of Dipalmitoylphosphatidic Acid in Experimental Disease Models Molecular Mechanisms
DPPA in Experimental Cancer Models
Experimental studies have demonstrated that DPPA can inhibit tumor growth, with a primary focus on its anti-angiogenic capabilities. lidsen.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor development, providing the necessary nutrients and oxygen for cancer cell proliferation and metastasis. acs.orgmdpi.com
Anti-Angiogenic Mechanisms of DPPA in Pre-clinical Breast Cancer Models (e.g., Triple-Negative Breast Cancer Xenografts)
In preclinical models of breast cancer, including triple-negative breast cancer (TNBC) xenografts, DPPA has been shown to significantly suppress tumor growth and angiogenesis. lidsen.comdovepress.com Studies using mouse subcutaneous tumor models, such as those with 4T1 and MDA-MB-231 cells, have revealed that administration of DPPA leads to a reduction in both tumor volume and weight. nih.govdovepress.com This inhibitory effect on tumor growth is closely linked to a decrease in tumor angiogenesis, as evidenced by the reduced expression of the vascular endothelial marker CD34 in tumor tissues treated with DPPA. lidsen.comnih.gov
Furthermore, the anti-angiogenic effects of DPPA have been observed in other experimental systems, such as the chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM) models, where it effectively suppresses vascular growth. acs.orgmdpi.com These findings from various preclinical models provide strong evidence for DPPA's role as an inhibitor of angiogenesis in the context of breast cancer. acs.orgnih.gov
DPPA Inhibition of Vascular Endothelial Cell Proliferation, Migration, and Tube Formation
The anti-angiogenic properties of DPPA are, in large part, due to its direct effects on vascular endothelial cells, the primary cells involved in the formation of blood vessels. acs.orgmdpi.com Research has shown that DPPA can significantly inhibit the key processes of angiogenesis:
Proliferation: DPPA has been found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. acs.org
Migration: The migration of vascular endothelial cells, a crucial step in the sprouting of new vessels, is markedly suppressed by DPPA. acs.org
Tube Formation: DPPA treatment has been observed to prevent HUVECs from forming the capillary-like microtubule networks that are characteristic of angiogenesis. acs.orgpnas.org
Molecular Pathways Involved in DPPA-Mediated Angiogenesis Suppression (e.g., CUX1/FGF1/HGF Signaling)
The molecular mechanisms underlying the anti-angiogenic effects of DPPA in breast cancer models have been investigated, with a key signaling pathway being identified. acs.orgmdpi.com Studies have elucidated that DPPA's anti-angiogenic activity is mediated through the inhibition of the Cut-like homeobox 1 (CUX1)/fibroblast growth factor 1 (FGF1)/hepatocyte growth factor (HGF) signaling pathway. acs.orgmdpi.com
The proposed mechanism is as follows:
DPPA targets and inhibits the expression of CUX1. acs.org
CUX1 acts as a transcriptional activator of FGF1. Therefore, the inhibition of CUX1 by DPPA leads to a reduction in both the transcription and protein expression of FGF1. acs.org
The decrease in FGF1 subsequently leads to the downregulation of HGF expression in HUVECs. acs.org
The suppression of this CUX1/FGF1/HGF signaling cascade by DPPA ultimately results in the inhibition of vascular endothelial cell migration and tube formation, thereby suppressing tumor angiogenesis. acs.orgscantox.com
DPPA Effects on Cell Cycle Progression (e.g., Cyclin B1 in G2 Phase Arrest)
In addition to its anti-angiogenic effects, DPPA has been shown to directly inhibit the proliferation of cancer cells by affecting cell cycle progression. lidsen.comnih.gov In human triple-negative breast cancer cells, DPPA treatment leads to an accumulation of cells in the G2 phase of the cell cycle, effectively arresting cell cycle progression. lidsen.comsemanticscholar.org
This G2 phase arrest is mediated by the downregulation of Cyclin B1 (CCNB1) expression. lidsen.comuminho.pt The reduction in Cyclin B1 levels is thought to diminish the formation of the Cyclin B1/CDK1 complex, which is crucial for the G2/M transition, thereby halting cell proliferation. lidsen.com The overexpression of Cyclin B1 has been shown to counteract the inhibitory effect of DPPA on cell growth. nih.gov
DPPA in Experimental Models of Other Diseases (e.g., Neurodegenerative Disorders)
The role of dipalmitoylphosphatidic acid in experimental models of diseases other than cancer, such as neurodegenerative disorders, is a developing area of research. While direct studies on the specific molecular mechanisms of DPPA in models of Alzheimer's or Parkinson's disease are limited, the broader investigation into the role of phospholipids (B1166683) in the pathogenesis of these diseases provides a valuable context.
Investigation of Phospholipid Roles in Disease Pathogenesis
Phospholipids are fundamental components of all cell membranes and play critical roles in cellular processes, including signal transduction. researchgate.netfrontiersin.org Dysregulation of phospholipid metabolism has been increasingly implicated in the pathogenesis of a variety of diseases. researchgate.netfrontiersin.orgresearchgate.net
In the context of neurodegenerative diseases, there is growing evidence that phospholipid homeostasis is crucial for normal brain function and that its disruption can contribute to disease processes. researchgate.netfrontiersin.org For instance, alterations in phospholipid composition and signaling have been observed in Alzheimer's disease. frontiersin.org Lysophosphatidic acid (LPA), a related bioactive phospholipid, is known to be a critical regulator in the development and function of the nervous system, and its signaling pathways are being explored for their potential involvement in neurodegenerative and neuropsychiatric disorders. nih.gov
While specific studies detailing the molecular mechanisms of DPPA in neurodegenerative disease models are not yet abundant, its known biological activities, such as its antioxidant properties and its role as a precursor for other bioactive lipids, suggest that it could potentially influence neuronal function and pathology. Further research is needed to elucidate the specific roles and mechanisms of DPPA in the context of neurodegenerative and other non-cancerous diseases.
Dipalmitoylphosphatidic acid (DPPA), a bioactive phospholipid, has been identified as a significant modulator in various experimental disease models, particularly in the context of cancer and metabolic diseases. Its role is primarily understood through its influence on critical cellular signaling pathways that govern cell proliferation, angiogenesis, and inflammation.
In oncology research, DPPA has demonstrated notable anti-tumor effects in different breast cancer models. nih.govijbs.com Studies using triple-negative breast cancer (TNBC) and luminal-like breast cancer mouse models have shown that DPPA can inhibit tumor growth. nih.govijbs.com The molecular mechanisms underlying this inhibition are multifaceted. One primary mechanism is the suppression of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov DPPA directly inhibits the proliferation, migration, and tube formation of vascular endothelial cells. nih.govdntb.gov.ua This anti-angiogenic effect is mediated by the inhibition of Cut-like homeobox 1 (CUX1). nih.gov The suppression of CUX1 leads to the transcriptional inhibition of fibroblast growth factor 1 (FGF1), which in turn downregulates hepatocyte growth factor (HGF), ultimately impairing the formation of new microvessels. nih.gov
Another key mechanism is the regulation of the cell cycle. In human TNBC cells, DPPA was found to induce cell cycle arrest at the G2/M transition phase. ijbs.comresearchgate.net This effect is achieved by directly suppressing the expression of cyclin B1 (CCNB1), a crucial regulatory protein for the G2/M checkpoint, leading to an accumulation of cells in the G2 phase and inhibiting abnormal cell proliferation. ijbs.comresearchgate.net
Beyond cancer, DPPA is implicated in other pathological processes. In models of diabetic nephropathy, DPPA has been shown to treat renal interstitial fibrosis by activating the AKT signaling pathway. nih.gov Phosphatidic acids, in general, are recognized as crucial second messengers in inflammatory responses. nih.gov They can modulate the Akt-mammalian target of rapamycin (B549165) (mTOR)-p70 S6 kinase 1 pathway, which is required for the induction of inflammatory mediators. nih.gov In macrophage cell lines, phosphatidic acid accumulation leads to the secretion of proinflammatory cytokines like tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6. nih.gov Furthermore, in models of hepatic lipotoxicity, an accumulation of dipalmitoyl phosphatidic acid has been associated with endoplasmic reticulum (ER) stress and subsequent cell death, highlighting its role in metabolic disease pathogenesis. vanderbilt.edu
| Experimental Disease Model | Key Molecular Mechanism | Observed Effect | References |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Inhibition of Cyclin B1 (CCNB1) expression | Suppression of cell proliferation via G2/M cell cycle arrest | ijbs.comresearchgate.net |
| Luminal-like & Triple-Negative Breast Cancer | Inhibition of CUX1/FGF1/HGF signaling pathway | Suppression of tumor angiogenesis | nih.govdntb.gov.ua |
| Diabetic Nephropathy (Rat Model) | Activation of AKT signaling | Inhibition of renal interstitial fibrosis | nih.gov |
| Inflammation (Macrophage Cell Line) | Modulation of Akt-mTOR-p70S6K1 pathway | Induction of inflammatory mediators | nih.gov |
| Hepatic Lipotoxicity (Hepatocyte Cell Lines) | Accumulation of DPPA leading to ER stress | Induction of lipoapoptosis | vanderbilt.edu |
DPPA's Potential as a Molecular Target in Pre-clinical Research
The demonstrated role of dipalmitoylphosphatidic acid in modulating key pathological pathways has positioned it as a potential molecular target in pre-clinical research. Its ability to interfere with cancer progression through distinct mechanisms makes it an attractive candidate for the development of novel therapeutic strategies.
In pre-clinical cancer studies, DPPA has been investigated as an anti-tumor agent. ijbs.com Research utilizing a subcutaneous tumor mouse model of triple-negative breast cancer (TNBC) showed that administration of DPPA significantly suppressed both tumor volume and weight. ijbs.comresearchgate.net This anti-tumor activity is linked to its function as a molecular inhibitor of specific targets within cancer cells and the tumor microenvironment. nih.govijbs.com
The primary molecular targets identified in these pre-clinical models are CCNB1 and CUX1. nih.govijbs.com By targeting and inhibiting the expression of CCNB1, DPPA effectively halts the cell cycle, thereby suppressing the uncontrolled proliferation characteristic of cancer cells. ijbs.com In silico docking studies have supported this, showing a strong affinity between DPPA and Cutlike-homeobox (CUX1), as well as the Fibroblast growth factor receptor. nih.gov
Furthermore, the targeting of the CUX1/FGF1/HGF signaling axis establishes DPPA as a potent anti-angiogenic agent. nih.gov Pre-clinical research in various breast cancer models, including subcutaneous xenografts and genetically engineered spontaneous tumor models (MMTV-PyMT), confirmed that DPPA treatment decreased microvessel density in tumor tissues. nih.govdntb.gov.ua This suggests that a key mechanism by which DPPA inhibits tumor growth is by blocking the tumor's blood supply. nih.gov These findings collectively underscore the potential of DPPA to function as an anti-tumor therapeutic drug that simultaneously inhibits cell proliferation and angiogenesis, providing a multi-pronged attack on cancer growth. nih.govijbs.com
| Pre-clinical Model | Molecular Target | Therapeutic Outcome | References |
|---|---|---|---|
| TNBC Subcutaneous Xenograft Mouse Model | Cyclin B1 (CCNB1) | Inhibited tumor growth and cell proliferation | ijbs.comresearchgate.net |
| Breast Cancer Xenograft & MMTV-PyMT Mouse Models | CUX1/FGF1/HGF Signaling Pathway | Inhibited tumor angiogenesis and growth | nih.gov |
| In Silico Breast Cancer Model | Cutlike-homeobox (CUX1), Fibroblast growth factor receptor | Predicted strong binding affinity, suggesting inhibition of transcription and signaling | nih.gov |
Analytical and Methodological Approaches for Dipalmitoylphosphatidic Acid Research
Model Membrane Systems for DPPA Studies
Model membranes are indispensable tools in biophysical research, providing simplified and controlled environments to investigate the specific properties and interactions of lipid molecules like dipalmitoylphosphatidic acid (DPPA). These systems allow for the systematic variation of physical and chemical parameters, which is often not possible in the complex environment of a biological cell membrane.
Langmuir Monolayers for Surface Behavior Characterization
Langmuir monolayers are formed by spreading an amphiphilic molecule, such as DPPA, on the surface of an aqueous subphase. This technique is highly effective for characterizing the two-dimensional behavior of lipids at an air-water interface. By compressing the monolayer with movable barriers, a surface pressure (Π) versus mean molecular area (A) isotherm can be generated, revealing key information about the lipid's packing, phase behavior, and stability.
DPPA monolayers exhibit a rich structural polymorphism. nih.gov At low surface pressures, the molecules are in a disordered, liquid-expanded (LE) state. As the monolayer is compressed, it transitions through a coexistence region of LE and liquid-condensed (LC) phases, often observed as a plateau in the Π-A isotherm. nih.govacs.org Further compression leads to a more ordered LC phase and eventually a solid (S) or condensed state at high surface pressures. nih.gov The area per molecule for a DPPA monolayer has been reported to be between 40 and 42 Ų at 20–25 °C on a subphase with a pH ranging from 6 to 8. mdpi.com
The behavior of DPPA monolayers is significantly influenced by the properties of the aqueous subphase. An increase in temperature, pH, or ionic strength causes an expansion of the monolayer, shifting the isotherm to larger molecular areas. nih.govosu.edu Molecular dynamics simulations have also been employed to investigate the effects of surface pressure on the structure and dynamics of DPPA monolayers and the adjacent interfacial water molecules. acs.org These studies show that at high surface pressures, the acyl chains of DPPA pack efficiently with very few gauche defects. acs.org
Lipid Bilayers (e.g., DPPC-DPPA Systems) for Membrane Properties
Lipid bilayers are fundamental structures of biological membranes, and model systems composed of defined lipid mixtures are crucial for understanding membrane properties. Mixed lipid bilayers containing DPPA and dipalmitoylphosphatidylcholine (DPPC) are commonly studied to understand how the presence of an anionic lipid (DPPA) affects the properties of a zwitterionic PC matrix. wikipedia.orgcore.ac.uk
The interaction with ions is a critical aspect of DPPA-containing bilayers. The addition of calcium ions (Ca²⁺) to DPPC-DPPA mixtures can induce lateral phase separation. nih.govnih.gov At low Ca²⁺ concentrations, a tendency to separate the phase transition into two distinct events is observed, and as the Ca²⁺ concentration increases, this separation becomes more pronounced. nih.gov This suggests the formation of DPPA-rich domains stabilized by the divalent cations. The interaction between DPPA and other lipids like dipalmitoylphosphatidylethanolamine (DPPE) has also been investigated, showing that the bilayer thickness is greater in DPPE:DPPA systems compared to DPPC:DPPA systems, likely due to differences in chain tilt. acs.org
Liposome-Based Systems for Studying Membrane Dynamics and Protein Interactions
Liposomes, which are spherical vesicles composed of one or more lipid bilayers, are versatile models for studying various aspects of membrane biology. nih.gov They can be formulated with specific lipid compositions, such as DPPA, to investigate membrane dynamics, permeability, and interactions with proteins and other molecules. sigmaaldrich.commdpi.com
DPPA-containing liposomes have been instrumental in studying lipid-protein interactions. mdpi.comcsic.es For example, research has shown that the amyloidogenic protein human cystatin C interacts with DPPA liposomes, leading to an increase in the α-helical content of the protein's secondary structure and stabilizing it against denaturation. mdpi.com The lipid composition of liposomes, including the presence of DPPA, can significantly influence the stability and structure of interacting proteins. csic.es
The physical properties of DPPA liposomes, such as their phase transition behavior and structure, can be modulated by external factors. For instance, the addition of calcium ions can alter the structure of DPPA liposomes, causing them to become multilamellar. 4science.ge Uncomplexed DPPA liposomes are often unilamellar. 4science.gejchr.org These model systems are crucial for understanding how the interplay between lipid composition and the local environment dictates membrane structure and function. mdpi.com
Spectroscopic and Imaging Techniques in DPPA Research
A variety of advanced analytical techniques are employed to probe the structure, dynamics, and phase behavior of dipalmitoylphosphatidic acid in model membrane systems.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. torontech.com In lipid research, DSC is invaluable for characterizing the thermotropic phase behavior of lipid bilayers, such as the transition from a rigid gel phase (Lβ') to a fluid liquid-crystalline phase (Lα). koreascience.krresearchgate.net
A DSC thermogram of pure DPPA liposomes shows a sharp, endothermic peak corresponding to its main phase transition temperature (Tm). researchgate.net This transition occurs at a higher temperature than that of DPPC, reflecting the different headgroup interactions and packing properties. nih.govjchr.org The presence of ions significantly affects the Tm of DPPA. For example, the addition of calcium ions to DPPC:DPPA (34:66 mol%) liposomes causes a substantial upward shift in the transition temperature. koreascience.kr Similarly, the ionization state of the phosphate (B84403) headgroup, controlled by pH, also modulates the phase transition, with double ionization leading to a decrease in the Tm. nih.govresearchgate.net
DSC is also highly effective for studying the miscibility and phase separation in mixed lipid systems. nih.gov In DPPC-DPPA mixtures, the addition of Ca²⁺ can induce the appearance of a new, higher-temperature peak in the thermogram, providing clear evidence of phase separation into distinct lipid domains. nih.gov
| Lipid System | Condition | Phase Transition Temperature (Tm) | Reference |
|---|---|---|---|
| DPPA | Pure liposomes | ~67°C | koreascience.kr |
| DPPA | Pure liposomes | 59.8°C | researchgate.net |
| DPPC:DPPA (34:66 mol%) | - | - | koreascience.kr |
| DPPC:DPPA (34:66 mol%) | + Calcium ions | 73°C (new broad peak) | koreascience.kr |
| DPPC | Pure liposomes | ~41°C | nih.gov |
Total Internal Reflection Fluorescence (TIRF) Microscopy for Live-Cell Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy is an advanced imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) near the interface of two media with different refractive indices. rockefeller.edumicroscopyu.com In cell biology, this allows for high-contrast imaging of processes occurring at or near the plasma membrane of adherent cells, with minimal background fluorescence from the cytoplasm. rockefeller.edunih.govspringernature.com
While direct studies specifically imaging fluorescently-labeled DPPA with TIRF are not prominent in the reviewed literature, the technique is ideally suited for investigating the roles of phosphatidic acid in live-cell dynamics. Phosphatidic acid is a key signaling lipid and a modulator of membrane shape, often generated transiently in specific membrane locations. mdpi.com TIRF microscopy could be used to visualize the spatiotemporal dynamics of fluorescently-labeled DPPA or biosensors that bind to PA at the cell surface.
This would enable researchers to study the role of DPPA in processes such as:
Focal Adhesion Dynamics: Visualizing the recruitment or local synthesis of DPPA at sites where the cell adheres to the extracellular matrix. nih.govspringernature.com
Endocytosis and Exocytosis: Tracking the involvement of DPPA in the formation and fusion of vesicles at the plasma membrane. nih.govnih.gov
Protein Recruitment and Signaling: Observing the recruitment of PA-binding proteins to the plasma membrane upon cell stimulation, providing insights into signaling cascades initiated at the cell surface. nih.govembopress.org
By providing high signal-to-noise images of the plasma membrane, TIRF microscopy offers a powerful approach to dissect the precise location and timing of DPPA-mediated events in living cells, complementing the biophysical data obtained from model membrane systems. nih.govevidentscientific.com
Atomic Force Microscopy (AFM) for Topographical Characteristics
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for imaging the surface of materials at the nanoscale, making it particularly well-suited for characterizing the topographical features of lipid-based structures like those containing DPPA. nih.gov Unlike techniques that require fluorescent labeling, AFM allows for the direct visualization of structural details. nih.gov
In the context of DPPA research, AFM has been instrumental in studying the morphology of DPPA-containing monolayers and supported lipid bilayers. nih.govnih.govresearchgate.netresearchgate.net Researchers can prepare supported planar lipid bilayers by depositing small unilamellar vesicles onto a freshly cleaved mica surface, where they adsorb, rupture, and fuse to form a continuous membrane. kanazawa-u.ac.jp
Studies using AFM have revealed that DPPA monolayers exhibit structural polymorphism, transitioning from liquid-expanded (LE) to liquid-condensed (LC) and solid (S) phases with increasing surface pressure. nih.gov These phase transitions are accompanied by changes in the monolayer's thickness and topography. nih.gov For instance, the interaction of the antimicrobial peptide indolicidin (B8082527) with DPPA bilayers has been shown to initially form holes ranging from 30 to 100 nm in diameter, which then become smoother over time, suggesting the incorporation of the peptide into the bilayer. nih.govacs.org
AFM is also used to investigate the effects of environmental conditions, such as temperature, pH, and ionic strength, on the structure of DPPA membranes. nih.gov For example, in mixed lipid systems, such as those containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and DPPA, AFM can visualize phase separation and the formation of distinct domains. researchgate.net In one study, annealing a biphasic POPC/DPPA (80/20 molar ratio) supported lipid bilayer at 45°C was shown to trigger its collapse into multilayer islands. researchgate.net High-speed AFM has further enabled the observation of dynamic processes, such as the adsorption of proteins onto charged lipid bilayers like those formed from pure DPPA. kanazawa-u.ac.jpkanazawa-u.ac.jp
The data below summarizes findings from an AFM study on the effect of the peptide WALP23 on DPPC bilayers, a model system that provides insights applicable to DPPA-containing membranes.
| Parameter | Value | Condition |
|---|---|---|
| Gel Phase Thickness (dgel) | 4.4 ± 0.2 nm | Pure DPPC bilayer |
| Fluid Phase Thickness (dfluid) | 3.8 ± 0.4 nm | Pure DPPC bilayer |
| Transition Temperature (Tonset) | > 37 °C | Pure DPPC bilayer |
This table presents typical thickness values for different phases of a DPPC bilayer as measured by AFM, providing a reference for similar studies on DPPA-containing membranes. The transition temperature is noted to be influenced by the force exerted by the AFM probe and interactions with the substrate. uu.nl
Biochemical and Molecular Biology Techniques for DPPA Analysis
A variety of biochemical and molecular biology techniques are essential for studying the functional roles of DPPA within a cellular context. These methods allow for the quantification of DPPA levels, the analysis of its protein binding partners, and the assessment of its impact on cellular processes like proliferation and cell cycle progression.
The accurate quantification of cellular DPPA is crucial for understanding its role as a signaling molecule. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for this purpose. chromatographyonline.comhibiscuspublisher.comcreative-proteomics.com This method allows for the direct analysis and quantification of phospholipids (B1166683) like DPPA, often without the need for derivatization. chromatographyonline.com
The general workflow for quantitative MS analysis involves several key stages: ion generation, ion transmission, and ion detection. creative-proteomics.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions from lipid molecules, and the intensity of the resulting signal is proportional to the concentration of the analyte within a certain range. creative-proteomics.com
For cellular analysis, lipids are first extracted from cell lysates. For example, A549 lung cancer cells can be collected in methanol, followed by the addition of chloroform (B151607) to extract lipids. mdpi.com The resulting lipid extract can then be analyzed by LC-MS/MS. The separation of different lipid species is often achieved using hydrophilic interaction liquid chromatography (HILIC). chromatographyonline.com
Quantitative analysis typically employs either an external or internal standard method. creative-proteomics.com The internal standard method, particularly isotope dilution, where a known amount of an isotopically labeled version of the analyte is added to the sample, is a highly accurate approach. nih.gov For example, in the analysis of host-cell proteins, 13C15N-isotopically labeled peptides are spiked into samples as internal standards for absolute quantification using multiple reaction monitoring (MRM). nih.gov A similar principle can be applied to lipidomics for the precise quantification of DPPA.
The table below outlines a calibration range for the quantification of related phosphonic acids in water using LC-MS/MS, illustrating the sensitivity of the technique.
| Analyte | Calibration Range (ppb) | r² Value |
|---|---|---|
| Glyphosate | 0.03–10 | > 0.995 |
| AMPA | 0.03–10 | > 0.995 |
| Glufosinate | 0.02–10 | > 0.995 |
| MPPA | 0.05–10 | > 0.995 |
This table demonstrates the linear range and correlation coefficients for the quantification of various phosphonic acids using LC-MS/MS, highlighting the method's suitability for detecting low concentrations of analytes like DPPA. chromatographyonline.com
Western blotting and immunoprecipitation are indispensable techniques for investigating the interactions between DPPA and proteins. rwdstco.com These methods help identify proteins that bind to DPPA and analyze how DPPA influences protein expression and signaling pathways.
Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. rwdstco.com Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the protein of interest. rwdstco.com In DPPA research, this technique has been used to show that DPPA treatment can alter the expression levels of key regulatory proteins. For example, in triple-negative breast cancer (TNBC) cells, DPPA was found to suppress the expression of cyclin B1 (CCNB1). nih.gov Similarly, in neuronal cells, DPPA treatment increased the expression of furin, and this effect was blocked when the transcription factor CEBPβ was knocked down. nih.gov
Immunoprecipitation (IP) is used to isolate a specific protein and its binding partners from a cell lysate. thermofisher.com When combined with lipid-based assays, it can be adapted to identify proteins that bind to DPPA. In one approach, liposomes containing DPPA are incubated with cell lysates. nih.gov The liposomes and any bound proteins are then pelleted and analyzed by Western blot. This has been used to show that the protein Patched (Ptc) can bind to DPPA-containing liposomes. nih.gov Similarly, liposome (B1194612) immunoprecipitation assays have demonstrated the binding of the microtubule-associated protein MAP65-1 to vesicles containing fluorescently labeled phosphatidic acid. nih.gov
Far-western blotting is a variation of the western blot used to detect protein-protein interactions in vitro. thermofisher.comresearchgate.net In this method, a purified "bait" protein is used to probe for "prey" proteins on a membrane. thermofisher.com This technique could be adapted to screen for proteins that directly bind to a DPPA-binding protein that has been immobilized on the membrane.
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It is widely used in DPPA research to assess the effects of the lipid on cell cycle progression and proliferation. nih.govresearchgate.netfrontiersin.org
For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). thermofisher.comnih.gov As cells progress through the cell cycle, their DNA content changes: cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount. thermofisher.com A flow cytometer measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram that quantifies the percentage of the population in each phase. thermofisher.com
Studies have shown that DPPA can significantly alter cell cycle distribution. In triple-negative breast cancer MDA-MB-231 cells, treatment with DPPA led to an arrest at the G2/M transition. researchgate.net In primary muscle cells from turbot, phosphatidic acid treatment increased the percentage of cells in the S phase from 8.2% to 16.9%, indicating a promotion of the G1/S phase transition. frontiersin.org
Cell proliferation can also be measured using dye dilution assays. thermofisher.com Cells are loaded with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is distributed equally between daughter cells upon division. With each generation, the fluorescence intensity per cell is halved. By analyzing the fluorescence distribution of the cell population over time, the number of cell divisions can be quantified. thermofisher.com Research has demonstrated that DPPA can inhibit the proliferation of MDA-MB-231 cells in a time-dependent manner. researchgate.net
The table below summarizes findings from a flow cytometry study on the effect of DPPA on the cell cycle of MDA-MB-231 cells.
| Treatment | Cell Cycle Phase | Percentage of Cells (%) |
|---|---|---|
| Control | G0/G1 | ~55 |
| S | ~25 | |
| G2/M | ~20 | |
| DPPA | G0/G1 | Decreased |
| S | Decreased | |
| G2/M | Increased (Arrest) |
This table illustrates the representative effect of DPPA on arresting MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle, as determined by flow cytometric analysis. researchgate.net
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides invaluable, high-resolution insights into the behavior of DPPA at the atomistic level, complementing experimental approaches by revealing details that are often inaccessible through other means. acs.orgmdpi.comrsc.org
In DPPA research, MD simulations are used to model the behavior of DPPA within a lipid bilayer, either as a pure component or mixed with other lipids like DPPC or cholesterol. acs.orgoatext.commdpi.com These simulations can predict how DPPA influences the structural and mechanical properties of the membrane, such as membrane thickness, area per lipid, acyl chain order, and lateral diffusion. rsc.orgmdpi.com
Simulations have shown that the interactions of DPPA within a membrane are complex. For example, in mixed DPPC/DOPA (dioleoyl-sn-glycero-3-phosphate) bilayers, both monoanionic and dianionic forms of the phosphatidic acid have an ordering and condensing effect at low concentrations. acs.org This is attributed to strong electrostatic interactions between the negatively charged DOPA and the positively charged choline (B1196258) groups of DPPC, as well as conformational changes that lead to tighter packing, sometimes described by an "umbrella model" where larger headgroups shield the smaller PA headgroup. acs.org
MD simulations are also critical for studying the direct interactions between DPPA and proteins. mdpi.comnih.gov By building a model system containing a DPPA bilayer and a protein of interest, researchers can observe how the protein adsorbs to or embeds within the membrane. Coarse-grained MD simulations, which group atoms into larger interaction sites to allow for longer simulation times, have been used to explore the binding of human cystatin C to DPPA bilayers. mdpi.com All-atom simulations provide more detailed information, for instance, revealing the specific amino acid residues involved in binding and the conformational changes that occur in the protein upon interaction with the membrane. nih.gov
The parameters for these simulations are derived from force fields (e.g., CHARMM, GROMACS, MARTINI) that define the potential energy of the system. mdpi.comresearchgate.net The simulations are run under defined conditions of temperature and pressure, and the resulting trajectories are analyzed to extract quantitative data on molecular organization and dynamics. nih.govnih.gov
| Simulation Parameter | Typical Value/Method | Reference |
|---|---|---|
| Force Field | CHARMM36, GROMACS, MARTINI | mdpi.comresearchgate.net |
| Integration Time Step | 2 fs | nih.gov |
| Temperature | 295 K - 323 K (22 °C - 50 °C) | nih.gov |
| Pressure | 1 bar | - |
| Long-Range Electrostatics | Particle-Mesh Ewald (PME) | nih.gov |
| Constraints | LINCS / SETTLE algorithm | nih.gov |
This table provides an overview of common parameters and methods used in molecular dynamics simulations for studying lipid bilayers containing DPPA.
Future Directions and Emerging Research Avenues for Dipalmitoylphosphatidic Acid
Elucidating the Full Repertoire of DPPA-Binding Proteins and Their Functions
A critical area of future investigation is the comprehensive identification and functional characterization of the complete set of proteins that interact with DPPA. While some DPPA-binding proteins have been identified, a full understanding of its interactome is lacking.
Detailed Research Findings:
Recent studies have begun to shed light on specific DPPA-protein interactions. For instance, research has shown that the FRB domain of the mTOR protein exhibits a strong binding preference for DPPA over other PA species like POPA and SAPA. researchgate.net This interaction is significant as mTOR is a central regulator of cell growth and proliferation. researchgate.netacs.org Another study demonstrated that human cystatin C (hCC), an amyloidogenic protein, interacts with DPPA bilayers. mdpi.com This interaction leads to an increase in the α-helical content of the protein and stabilizes it against denaturation. mdpi.com Nuclear magnetic resonance (NMR) techniques have been employed to identify the specific protein fragments responsible for these interactions. mdpi.com
Furthermore, the dipeptide-binding protein DppA, part of an ABC transporter system in Escherichia coli, is responsible for binding dipeptides in the periplasmic space. nih.govuniprot.org While DppA has a broad specificity, studies on mutant variants have shown that alterations in this protein can enhance the uptake of peptides with modified side chains. nih.gov This highlights the potential for specific lipid-protein interactions to influence nutrient acquisition and transport.
Future research should employ advanced proteomic techniques, such as affinity purification-mass spectrometry and protein microarrays, using DPPA as bait to systematically identify novel binding partners. Once identified, the functional consequences of these interactions must be elucidated. This will involve a combination of in vitro binding assays, cellular imaging techniques to determine co-localization, and functional assays to assess the impact of the DPPA-protein interaction on cellular pathways. Understanding the full scope of DPPA's protein interactions will provide a more complete picture of its regulatory roles in the cell.
Comprehensive Understanding of DPPA Dynamics and Distribution within Subcellular Compartments
The specific localization of a signaling lipid is crucial to its function. While it is known that PA can have distinct roles in different organelles, such as the nucleus and the Golgi apparatus, the precise dynamics and distribution of DPPA within these and other subcellular compartments remain largely unknown. researchgate.net
Detailed Research Findings:
The subcellular localization of proteins that interact with or are modulated by DPPA can provide clues about its sites of action. For example, the DppA protein in E. coli is located in the periplasmic space, indicating a role for DPPA-like structures in that compartment. uniprot.orgfrontiersin.org In eukaryotic cells, proteins regulated by PA, such as those in the mTOR and Hippo signaling pathways, are found in various locations including the plasma membrane, endosomal vesicles, and the nucleus. researchgate.netacs.org
Future research must focus on developing and utilizing advanced imaging techniques to visualize and track DPPA in living cells with high spatial and temporal resolution. This could involve the use of fluorescently-labeled DPPA analogs or the development of genetically encoded biosensors that specifically recognize the dipalmitoyl acyl chains of PA. By combining these tools with super-resolution microscopy and live-cell imaging, researchers can map the distribution of DPPA within different organelles and monitor its movement in response to various cellular stimuli. This will be critical for understanding how the localized synthesis and degradation of DPPA contribute to the specificity of its signaling functions.
Investigating the Interplay of DPPA with Other Lipid Mediators and Signaling Pathways
Cellular signaling is a complex network of interconnected pathways. The effects of DPPA are unlikely to occur in isolation but rather in concert with other lipid mediators and signaling cascades.
Detailed Research Findings:
Studies on signaling pathways have also revealed intricate cross-talk. For instance, the mTOR and Hippo pathways, both of which can be regulated by PA, are known to interact with each other. acs.org The aggregation of α-synuclein, a protein implicated in Parkinson's disease, is influenced by its interaction with lipid vesicles containing DPPA in combination with other lipids like DPPC. iospress.com
Future studies should aim to unravel the complex interplay between DPPA and other signaling molecules. This will require a multi-pronged approach that includes lipidomic analysis to measure changes in the levels of various lipid species in response to alterations in DPPA metabolism, as well as phosphoproteomic and transcriptomic analyses to identify downstream signaling events. Investigating how DPPA influences and is influenced by other lipid mediators, such as diacylglycerol (DG) and phosphoinositides, will be particularly important given their interconnected metabolic pathways. embopress.org
Development of Advanced Model Systems to Mimic In Vivo DPPA Environments
A significant challenge in studying lipid biology is the complexity of cellular membranes. Simple model systems, while useful, often fail to capture the full intricacies of the in vivo environment.
Detailed Research Findings:
Current research often utilizes model membrane systems, such as phospholipid bilayers and monolayers, to study the biophysical properties of DPPA and its interactions with proteins. mdpi.comresearchgate.net These studies have provided valuable insights into parameters like membrane fluidity, phase transition temperature, and the effects of DPPA on lipid packing. mdpi.comresearchgate.net For instance, differential scanning calorimetry has been used to measure changes in the phase transition temperature of DPPA bilayers upon interaction with proteins. mdpi.com However, these systems lack the complexity of native cellular membranes, which contain a diverse array of lipids and embedded proteins. To bridge the gap between in vitro studies and in vivo reality, more sophisticated model systems are needed. The use of humanized mouse models is becoming increasingly important for evaluating therapies in a system that more closely mimics human immune responses. td2inc.comcrownbio.com
The development of advanced model systems is crucial for future research. This includes the creation of more complex, multi-component liposomes that better mimic the lipid composition of specific organelle membranes. Furthermore, the use of cell-derived giant plasma membrane vesicles (GPMVs) and organoid models could provide a more physiologically relevant context for studying DPPA. nih.gov These systems retain a more native-like lipid and protein composition, allowing for a more accurate assessment of DPPA's behavior and function. Additionally, computational approaches, such as molecular dynamics simulations of complex lipid mixtures, will be invaluable for predicting and understanding the behavior of DPPA in these intricate environments. mdpi.commdpi.com
Exploring the Acyl Chain Specificity of DPPA in Diverse Biological Contexts
The acyl chain composition of phospholipids (B1166683) is a critical determinant of their biological function. avantiresearch.com While it is known that different PA species can have distinct, and sometimes opposing, effects, the specific roles of the dipalmitoyl (16:0/16:0) acyl chain structure of DPPA are not fully understood across all biological contexts.
Detailed Research Findings:
The importance of acyl chain specificity is highlighted by the observation that different PA species have varying effects on signaling pathways. For example, in mTOR signaling, saturated forms of PA like DPPA can be inhibitory, whereas unsaturated forms are activating. acs.org Similarly, unsaturated PA species appear to be more potent in suppressing the Hippo pathway. acs.org The specific acyl chain composition of phosphoinositides is also tightly regulated and appears to function as a molecular code. embopress.org Studies in plants have shown an over-representation of certain acyl chain species in the products of phospholipase D, suggesting a potential regulatory role for specific PA molecular species in membrane microdomains. plos.org
Future research must systematically investigate the functional consequences of DPPA's specific acyl chain composition. This can be achieved by comparing the effects of DPPA with those of other PA species with varying acyl chain lengths and degrees of saturation in a wide range of cellular assays. The use of advanced mass spectrometry techniques will be essential for accurately quantifying the levels of different PA molecular species within cells and tissues. plos.org By correlating changes in the levels of specific PA species, including DPPA, with particular cellular responses, researchers can begin to decipher the "acyl chain code" of PA signaling. Understanding why a cell utilizes a saturated species like DPPA for certain functions and an unsaturated species for others will be a major step forward in lipid biology.
Q & A
Q. How do preservatives like propyl paraben (PPB) alter DPPA vesicle dynamics?
- Methodological Answer: PPB intercalates into DPPA bilayers, lowering Tc by 3–5°C. Characterize via DSC and <sup>1</sup>H-NMR: PPB disrupts acyl chain packing, increasing membrane fluidity. Use deuterated PPB for precise localization studies .
Data Analysis & Experimental Design
Q. How to model DPPA’s role in Lands’ cycle phospholipid remodeling?
- Methodological Answer: Express lysophosphatidylcholine acyltransferase 1 (LPCAT1) in vitro. Use radiolabeled palmitoyl-CoA and DPPA to track phosphatidylcholine (PC) synthesis. Optimize reaction pH (7.4–8.0) and Mg²⁺ (2 mM) to maximize LPCAT1 activity .
Q. What statistical approaches validate phase separation in mixed lipid systems?
Q. How to differentiate electrostatic vs. structural effects of cations on DPPA membranes?
- Methodological Answer: Compare monovalent (Na⁺) and divalent (Ca²⁺, Mg²⁺) cations using ζ-potential measurements and X-ray scattering. Ca²⁺ induces charge inversion and crystalline order, while Na⁺ merely screens surface charge .
Technical Validation
Q. How to confirm DPPA purity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
